2-(2-furyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Overview
Description
“2-(2-furyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” is a compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are known for their wide range of pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a method for the synthesis of 2-(2-R-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo-[1,5-a]pyrimidin-6-yl)acetanilides was proposed, which is based on the regioselective domino reaction of N-arylitaconimides with substituted 3-aminotriazoles .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using comparative molecular field analysis (CoMFA). This method examines the steric and electrostatic fields around the molecule, which are significant in governing the potency variations in biological activity .Chemical Reactions Analysis
The chemical reactions of similar compounds involve the regioselective domino reaction of N-arylitaconimides with substituted 3-aminotriazoles . Additionally, the thermal retro Diels–Alder (RDA) reaction has been used in the synthesis of related compounds .Mechanism of Action
Future Directions
Compounds with similar structures have been reported to have potential in treating various diseases, including Alzheimer’s disease and cancer . They also show high activity against parasites when combined with Pt and Ru . These findings suggest potential future directions for the research and development of “2-(2-furyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” and similar compounds.
Properties
IUPAC Name |
2-(furan-2-yl)-5-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O2/c20-13-9-11(10-5-2-1-3-6-10)16-15-17-14(18-19(13)15)12-7-4-8-21-12/h1-9H,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRAWLSMQDHKCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)N=C(N3)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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